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molecular formula C7H6ClN3 B141025 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 7781-10-4

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B141025
M. Wt: 167.59 g/mol
InChI Key: BJGDLOLPALCTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638521B2

Procedure details

0.4 g (12.5 mmol) of sodium hydride is added to 25 cm3 of dimethylformamide under an argon atmosphere at a temperature in the region of 20° C., and a solution of 1.8 g (11.7 mmol) of 4-chloropyrrolo[2,3-d]pyrimidine in 25 cm3 of dimethylformamide is then added dropwise over the course of 15 minutes. The reaction mixture is stirred at a temperature in the region of 20° C. for 1 hour, 1.12 cm3 (18 mmol) of methyl iodide are then added, and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then poured into a mixture of 200 cm3 of ethyl acetate and 200 cm3 of water. The organic phase is separated out after the phases have settled, washed successively twice with 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa), giving 1.35 g of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the form of a brown powder. Mass spectrum (DCI): m/e 168 (MH+) (base peak).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][NH:7][C:6]2=[N:10][CH:11]=[CH:12][C:5]=12.CI.[C:15](OCC)(=O)C>CN(C)C=O.O>[Cl:3][C:4]1[C:5]2[CH:12]=[CH:11][N:10]([CH3:15])[C:6]=2[N:7]=[CH:8][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.12 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature in the region of 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 15 hours at a temperature in the region of 20° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out after the phases
WASH
Type
WASH
Details
washed successively twice with 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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